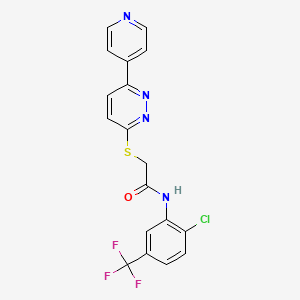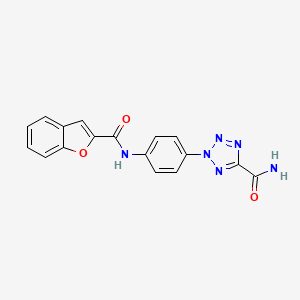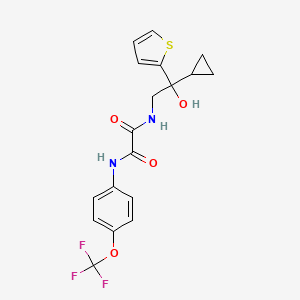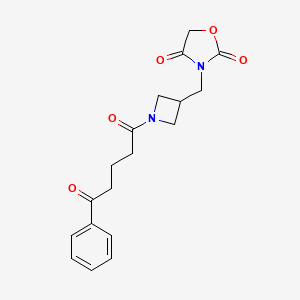![molecular formula C20H17F3N2O3 B2631134 3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide CAS No. 1797858-69-5](/img/structure/B2631134.png)
3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide is a complex organic compound characterized by its spirocyclic structure and the presence of a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly in the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving isobenzofuran and piperidine derivatives. This step often requires the use of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF) under an inert atmosphere.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction. Trifluoromethyl iodide or trifluoromethyl sulfonate can be used as the trifluoromethylating agents in the presence of a catalyst such as copper(I) iodide.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the spirocyclic intermediate with 4-(trifluoromethyl)aniline in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, the use of greener solvents and reagents would be considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohols or other reduced forms of the original compound.
Substitution: Compounds with new functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of molecules, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to modulate the pharmacokinetic properties of drugs. This compound could be explored for its activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of 3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to the compound’s ability to interact with multiple targets, leading to a broad spectrum of biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3’-pyrrolidine]-1’-carboxamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3’-azetidine]-1’-carboxamide: Contains an azetidine ring, offering different steric and electronic properties.
Uniqueness
The uniqueness of 3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide lies in its specific combination of a spirocyclic core and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and development.
Propriétés
IUPAC Name |
3-oxo-N-[4-(trifluoromethyl)phenyl]spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c21-20(22,23)13-6-8-14(9-7-13)24-18(27)25-11-3-10-19(12-25)16-5-2-1-4-15(16)17(26)28-19/h1-2,4-9H,3,10-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIDJIIRYPKNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2631054.png)
![(5-{5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2631055.png)




![Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2631061.png)

![3-Tert-butyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2631064.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-3-fluorobenzohydrazide](/img/structure/B2631070.png)
![1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one](/img/structure/B2631072.png)
